

Physicochemical Properties of N-Vinylformamide Monomer: An In-depth Technical Guide

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Compound of Interest

Compound Name: *N*-(Hydroxymethyl)-*N*-vinylformamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of N-vinylformamide (NVF), a versatile monomer with significant applications in the biomedical and pharmaceutical fields. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and polymer chemistry, offering detailed data, experimental methodologies, and a visual representation of its polymerization process.

Core Physicochemical Data

The fundamental physicochemical properties of N-vinylformamide are summarized in the tables below for easy reference and comparison. These values have been compiled from various reputable sources.

General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₃ H ₅ NO	[1][2]
Molecular Weight	71.08 g/mol	[1][2]
Appearance	Colorless to amber clear liquid	[3]
Melting Point	-16 °C	[3][4]
Boiling Point	210 °C (at 760 mmHg)	[4][5]
87 °C (at 12 mmHg)	[3]	
Density	1.014 g/mL (at 25 °C)	[4][5]
Refractive Index (n _D ²⁰)	1.494	[4]

Safety and Handling Properties

Property	Value	Reference(s)
Flash Point	106 °C	[3]
Vapor Pressure	~0.1 mmHg (at 25 °C)	[6][7]
Storage Temperature	2-8 °C	[6][8]
Stabilizer	Typically contains 25-55 ppm 4-Hydroxy-TEMPO	[7]

Solubility Profile

Solvent	Solubility	Reference(s)
Water	Soluble	[3][5]
Organic Solvents	Soluble	[5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of N-vinylformamide are outlined below. These protocols are based on established international

standards and can be adapted for a standard laboratory setting.

Determination of Density

The density of liquid N-vinylformamide can be accurately determined using a pycnometer, following a procedure based on the ASTM D1475 standard test method.^[9]

Apparatus:

- Gay-Lussac or similar pycnometer (10 mL or 25 mL)
- Analytical balance (accurate to 0.1 mg)
- Constant temperature water bath
- Thermometer

Procedure:

- **Cleaning and Calibration:** Thoroughly clean and dry the pycnometer. Determine and record the mass of the empty pycnometer. Fill the pycnometer with deionized water and equilibrate it in a constant temperature water bath at $25\text{ }^{\circ}\text{C} \pm 0.1\text{ }^{\circ}\text{C}$ for 30 minutes. Determine and record the mass of the water-filled pycnometer.
- **Sample Measurement:** Empty and dry the pycnometer. Fill the pycnometer with N-vinylformamide monomer.
- **Temperature Equilibration:** Place the pycnometer filled with NVF in the constant temperature water bath at $25\text{ }^{\circ}\text{C} \pm 0.1\text{ }^{\circ}\text{C}$ and allow it to equilibrate for 30 minutes.
- **Mass Determination:** Remove the pycnometer from the bath, wipe it dry, and immediately determine and record its mass.
- **Calculation:** The density of the N-vinylformamide is calculated using the following formula:
$$\text{Density (g/mL)} = (\text{Mass of NVF}) / (\text{Volume of Pycnometer})$$

Where the Volume of the Pycnometer = $(\text{Mass of Water}) / (\text{Density of Water at } 25\text{ }^{\circ}\text{C})$

Determination of Kinematic Viscosity

The kinematic viscosity of N-vinylformamide can be determined using a calibrated glass capillary viscometer, following the principles outlined in ASTM D445.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[10\]](#)

Apparatus:

- Ubbelohde or similar calibrated capillary viscometer
- Constant temperature water bath
- Stopwatch
- Thermometer

Procedure:

- **Viscometer Selection and Preparation:** Select a calibrated viscometer of the appropriate size for the expected viscosity of NVF. Ensure the viscometer is clean and dry.
- **Sample Loading:** Introduce a suitable amount of N-vinylformamide into the viscometer.
- **Temperature Equilibration:** Place the viscometer in a constant temperature water bath at a specified temperature (e.g., 25 °C ± 0.1 °C) for at least 30 minutes to allow the sample to reach thermal equilibrium.
- **Flow Time Measurement:** Using suction, draw the liquid NVF up through the capillary into the timing bulb. Release the suction and allow the liquid to flow back down under gravity.
- **Data Recording:** Start the stopwatch as the meniscus of the liquid passes the upper timing mark and stop it as it passes the lower timing mark. Record the flow time in seconds.
- **Repeatability:** Perform the measurement at least three times and calculate the average flow time.
- **Calculation:** The kinematic viscosity (ν) is calculated using the following formula: $\nu = C * t$
Where C is the calibration constant of the viscometer (in mm²/s²) and t is the average flow time (in s).

Determination of Water Solubility

The solubility of N-vinylformamide in water can be determined using the flask method, as described in OECD Guideline 105.^{[7][11][12][13]}

Apparatus:

- Erlenmeyer flasks with stoppers
- Constant temperature shaker bath
- Analytical balance
- Centrifuge or filtration apparatus
- Analytical instrument for concentration determination (e.g., GC, HPLC, or refractometer)

Procedure:

- **Preparation of Saturated Solution:** Add an excess amount of N-vinylformamide to a known volume of deionized water in an Erlenmeyer flask.
- **Equilibration:** Place the flask in a constant temperature shaker bath set at a specific temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** After equilibration, allow the mixture to stand to let undissolved NVF settle. Separate the aqueous phase from the undissolved monomer by centrifugation or filtration.
- **Concentration Analysis:** Determine the concentration of N-vinylformamide in the clear aqueous phase using a pre-calibrated analytical method.
- **Solubility Expression:** The water solubility is expressed as the mass of NVF per unit volume of water (e.g., g/L or mg/mL).

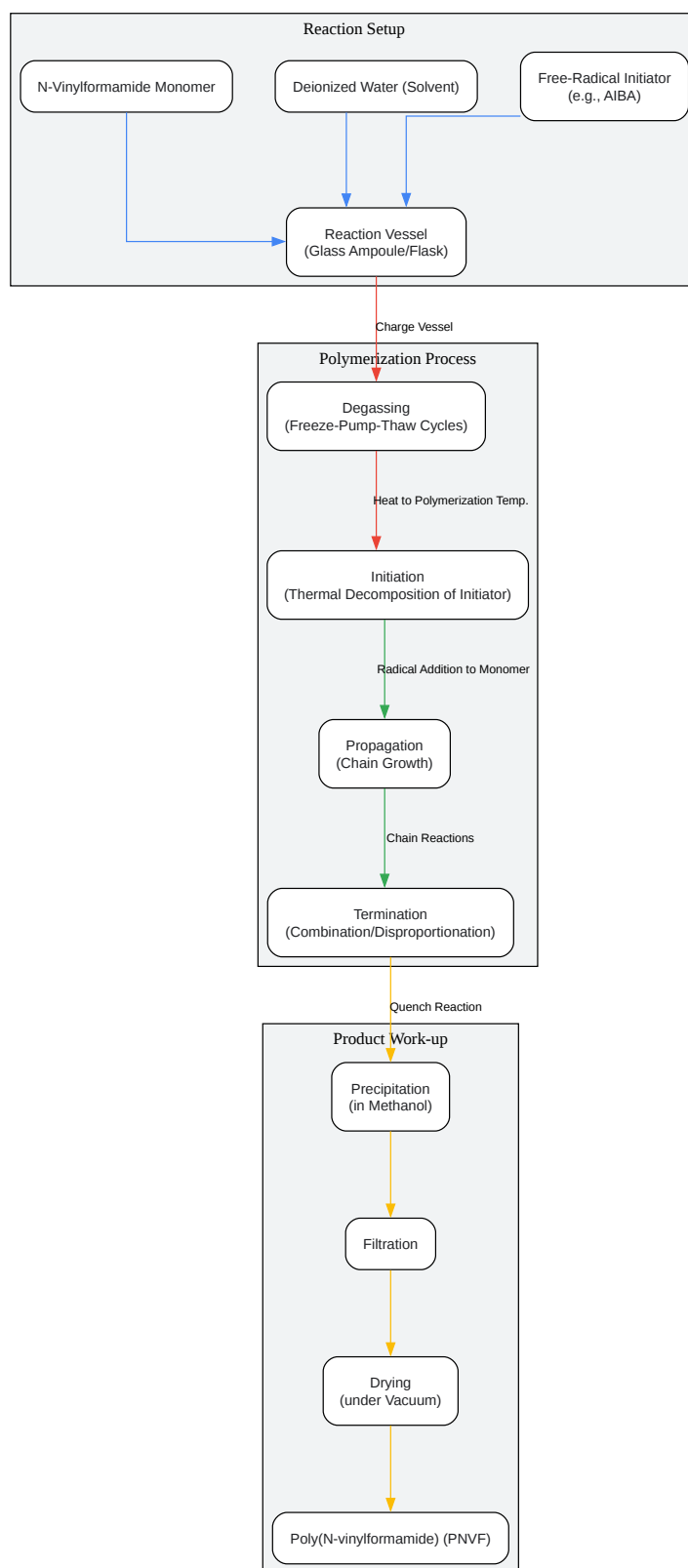
Reactivity and Polymerization

N-vinylformamide readily undergoes free-radical polymerization to form poly(N-vinylformamide) (PNVF), a water-soluble polymer with a wide range of applications. The polymerization process

can be initiated by thermal initiators or by photochemical methods.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

Free-Radical Polymerization Workflow

The following diagram illustrates the key stages of the free-radical polymerization of N-vinylformamide in an aqueous solution.



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Caption: Workflow for the free-radical polymerization of N-vinylformamide.

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